![molecular formula C21H31ClN6O3 B1677963 Ppack CAS No. 71142-71-7](/img/structure/B1677963.png)
Ppack
描述
。这种化合物因其对凝血酶和其他丝氨酸蛋白酶的强抑制活性而广泛用于科学研究。
准备方法
合成路线和反应条件
PPACK 是通过一系列化学反应合成的,这些反应涉及 D-苯丙氨酸、L-脯氨酸和 L-精氨酸与氯甲基酮基团偶联。合成通常包括以下步骤:
偶联反应: D-苯丙氨酸与 L-脯氨酸偶联,使用偶联试剂,如二环己基碳二亚胺 (DCC),在碱性条件下,例如 N-甲基吗啉 (NMM)。
L-精氨酸的添加: 然后将所得二肽与 L-精氨酸偶联,使用类似的偶联试剂和碱。
氯甲基酮基团的引入:
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保高产率和纯度。使用自动化合成器和大规模反应器有助于实现高效生产。
化学反应分析
反应类型
PPACK 经历各种化学反应,包括:
取代反应: this compound 中的氯甲基酮基团可以发生亲核取代反应。
水解: this compound 在酸性或碱性条件下可以水解,导致肽键断裂。
常用试剂和条件
亲核试剂: 用于 this compound 取代反应的常见亲核试剂包括胺和硫醇。
水解条件: 水解反应使用酸性或碱性条件,试剂包括盐酸或氢氧化钠。
主要形成的产物
取代产物: 取代反应形成的主要产物是 this compound 的衍生物,其不同亲核试剂连接到氯甲基酮基团。
科学研究应用
PPACK 在科学研究中具有广泛的应用,包括:
化学: 用作各种化学反应中的试剂,以及校准分析仪器的标准。
生物学: 用于涉及酶动力学和抑制的研究,特别是凝血酶和其他丝氨酸蛋白酶。
医学: 研究其在涉及过度血液凝固的疾病中的潜在治疗应用,例如血栓形成。
作用机制
PPACK 通过不可逆地结合凝血酶的活性位点发挥作用。氯甲基酮基团与凝血酶活性位点中的丝氨酸残基形成共价键,导致形成稳定的复合物。 这抑制了凝血酶的酶活性,阻止其切割底物,从而抑制血液凝固级联反应 .
相似化合物的比较
类似化合物
抗痛蛋白: 丝氨酸蛋白酶的另一种抑制剂,但具有不同的结构和作用机制。
抑肽酶: 丝氨酸蛋白酶的多肽抑制剂,用于类似的应用,但具有更广泛的活性谱。
阿加曲班: 一种凝血酶的小分子抑制剂,在临床上用作抗凝血剂
PPACK 的独特性
This compound 的独特性在于其对凝血酶的高度选择性和不可逆抑制。与其他抑制剂不同,this compound 与凝血酶形成共价键,导致酶永久失活。 这使其成为研究和潜在治疗应用的宝贵工具,在这些应用中需要长期抑制凝血酶 .
生物活性
PPACK (D-Phe-Pro-Arg-Chloromethylketone) is a synthetic peptide that functions primarily as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting thrombin and plasmin, and its application in nanoparticle formulations for enhanced therapeutic effects.
This compound operates by irreversibly binding to the active site of thrombin, thereby preventing it from cleaving fibrinogen into fibrin, which is essential for clot formation. The specificity of this compound for thrombin over other serine proteases, such as plasmin, is crucial for its therapeutic utility.
Kinetics of Inhibition
The kinetics of this compound's inhibition of thrombin has been extensively studied. In one study, the interaction between this compound and thrombin was quantified using the Chromozym TH assay. The results indicated that this compound could achieve complete inhibition of thrombin activity at a concentration of 15.5 pM when conjugated to nanoparticles, demonstrating enhanced potency compared to free this compound .
Efficacy Against Plasmin
This compound's efficacy was also evaluated against plasmin, an enzyme involved in fibrinolysis. In experiments where this compound was incubated with plasmin, over 80% inhibition was observed with concentrations as low as 138 μM for both free and nanoparticle-bound this compound. This indicates that while this compound is primarily designed to inhibit thrombin, it retains some activity against plasmin without compromising its specificity .
Nanoparticle Formulations
Recent advancements have led to the development of this compound-conjugated nanoparticles (this compound-NPs), which enhance the delivery and efficacy of the inhibitor at sites of thrombotic injury. The nanoparticles demonstrated a significant increase in the local concentration of this compound at the site of thrombus formation, thereby improving its inhibitory effects on thrombin.
Stability and Characterization
The stability of this compound-NPs was assessed through high-performance liquid chromatography (HPLC), revealing that approximately 13,650 molecules of this compound were coupled to each nanoparticle. Additionally, zeta potential measurements indicated a shift from -35 mV to -22.3 mV upon coupling with this compound, suggesting successful functionalization .
Case Studies and Research Findings
Several studies have highlighted the clinical implications of utilizing this compound and its nanoparticle formulations:
- Thrombus Formation Inhibition : In vivo studies demonstrated that this compound-NPs significantly restored endothelial barrier integrity in models of vascular injury. This suggests potential applications in treating conditions related to thrombosis and vascular dysfunction .
- Comparative Efficacy : A comparative analysis between free this compound and this compound-NPs showed that the latter exhibited a second-order rate constant for thrombin inhibition significantly higher than that of free this compound (6.10 × 10¹² M⁻¹ min⁻¹ vs. 3.65 × 10⁸ M⁻¹ min⁻¹). This indicates a kinetic advantage for nanoparticle-bound inhibitors in therapeutic settings .
Summary Table: Key Findings on this compound Activity
Parameter | Free this compound | This compound Nanoparticles |
---|---|---|
Thrombin Inhibition | Complete at 15.5 pM | Complete at 15.5 pM |
Second Order Constant | M⁻¹ min⁻¹ | M⁻¹ min⁻¹ |
Plasmin Inhibition | >80% at 138 μM | >80% at 138 μM |
Zeta Potential Before Coupling | -35 mV | -22.3 mV |
Stability | Moderate | High |
属性
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN6O3/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26)/t15-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPACVJPAFGBEQ-IKGGRYGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71142-71-7 | |
Record name | PPACK | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71142-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PPACK | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071142717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PPACK | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62UL02WW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。